![molecular formula C17H14F3N3OS B2637083 3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole CAS No. 383145-82-2](/img/structure/B2637083.png)

3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

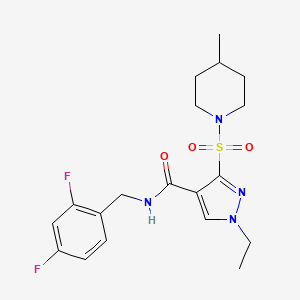

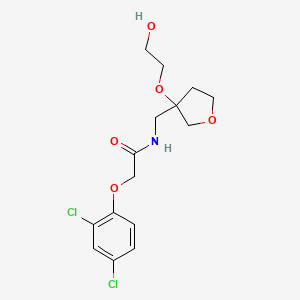

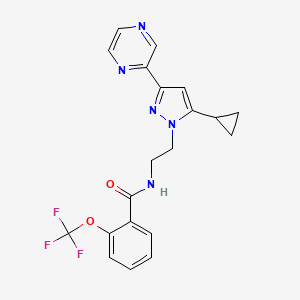

“3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole” is a chemical compound with the molecular formula C17H14F3N3OS. It has an average mass of 365.373 Da and a monoisotopic mass of 365.080963 Da .

Synthesis Analysis

The synthesis of triazole derivatives has been extensively studied. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods. Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .

Molecular Structure Analysis

The molecular structure of “3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole” consists of a triazole ring attached to a phenyl group and a trifluoromethyl group. The molecule also contains a methylsulfanyl group and a phenoxy group .

Chemical Reactions Analysis

Triazole derivatives, including “3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole”, can undergo various chemical reactions. For instance, they can react with alkyl halides to form cyclic structures .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole” include a molecular weight of 405.34 g/mol, a topological polar surface area of 91.2 Ų, and a complexity of 651. The compound has no hydrogen bond donors, 11 hydrogen bond acceptors, and 6 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The trifluoromethyl group in the compound plays an increasingly important role in pharmaceuticals . Trifluoromethyl-substituted 1,2,4-triazoles, like the compound , have found extensive applications in the field of pharmaceuticals . For instance, sitagliptin, a potent inhibitor of DPP-IV used as a new treatment for type II diabetes, is a trifluoromethyl-1,2,4-triazole derivative .

Agrochemical Applications

Trifluoromethyl-1,2,4-triazoles are also used in agrochemicals . The trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules .

Biological Applications

In biology, trifluoromethyl-1,2,4-triazoles have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .

Functional Materials

The trifluoromethyl group plays an increasingly important role in the development of functional materials . The unique character of the fluorine atom can significantly improve the properties of the parent molecules .

Ligand Chemistry

Trifluoromethyl-1,2,4-triazoles have found extensive applications in ligand chemistry . The trifluoromethyl group can significantly enhance the binding affinity of the ligands .

Synthesis of Other Compounds

The compound can be used in the synthesis of other pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles . The method features broad substrate scope, high efficiency, and scalability, providing a facile and straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields .

Zukünftige Richtungen

Triazole derivatives, including “3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole”, have shown promise in treating various diseases. They have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities. Furthermore, they have been reported to possess antioxidant properties. These properties make them attractive for the development of new drugs . Future research will likely focus on further exploring the potential therapeutic applications of these compounds.

Eigenschaften

IUPAC Name |

3-methylsulfanyl-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3OS/c1-25-16-22-21-15(23(16)13-7-3-2-4-8-13)11-24-14-9-5-6-12(10-14)17(18,19)20/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVXXRMVKIHMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate](/img/structure/B2637001.png)

![4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2637004.png)

![(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2637005.png)

![3-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2637009.png)

![4-(5-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine](/img/structure/B2637023.png)